4-[(3,3'-dimethylbiphenyl-4-yl)oxy]-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile
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Overview
Description
4-[(3,3’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile is an organic compound that belongs to the class of phthalonitriles This compound is characterized by the presence of a biphenyl group substituted with dimethyl groups, an ether linkage, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,3’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(4-morpholinyl)phthalonitrile typically involves multiple steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between 3,3’-dimethylbromobenzene and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Ether Formation: The biphenyl intermediate is then reacted with 4-hydroxyphthalonitrile in the presence of a base such as sodium hydride to form the ether linkage.
Morpholine Substitution: Finally, the compound is reacted with morpholine under basic conditions to introduce the morpholine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the biphenyl ring.
Reduction: Reduction reactions may target the nitrile groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the dimethyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups onto the
Properties
Molecular Formula |
C26H23N3O2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[2-methyl-4-(3-methylphenyl)phenoxy]-5-morpholin-4-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H23N3O2/c1-18-4-3-5-20(12-18)21-6-7-25(19(2)13-21)31-26-15-23(17-28)22(16-27)14-24(26)29-8-10-30-11-9-29/h3-7,12-15H,8-11H2,1-2H3 |
InChI Key |
YQMQSNCTMLSDAS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCOCC4)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCOCC4)C |
Origin of Product |
United States |
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